molecular formula C12H10ClNO3 B021976 Acetic acid 1-acetyl-5-chloro-1H-indol-3-yl ester CAS No. 108761-32-6

Acetic acid 1-acetyl-5-chloro-1H-indol-3-yl ester

Cat. No. B021976
M. Wt: 251.66 g/mol
InChI Key: YRPCMEPOCVDFNU-UHFFFAOYSA-N
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Patent
US08642765B2

Procedure details

2-(N-carboxymethylamino)-5-chlorobenzoic acid (1.20 g, 5.2 mmol) and anhydrous sodium acetate (0.6 g, 7.3 mmol) were dissolved in 8 ml acetic anhydride. After stirred for 5 hours at 60° C., the reaction mixture was cooled down to room temperature, and the sodium acetate was filtered off. The filtrate was concentrated, and the residue was dissolved in 100 ml ethyl acetate. 100 ml water and 20 ml saturated sodium bicarbonate were added to the solution, and the organic layer was separated. The aqueous layer was extracted with ethyl acetate (50 ml×2). The combined organic phases were washed with saturated sodium bicarbonate (100 ml×2), dried, and evaporated, to obtain a white solid (1-acetyl-5-chloro-3-acetoxyindole) (0.84 g, yield: 64%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([CH2:4][NH:5][C:6]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][C:7]=1[C:8](O)=O)(O)=O.[C:16]([O-:19])(=[O:18])[CH3:17].[Na+].C(O[C:25](=[O:27])[CH3:26])(=O)C>>[C:25]([N:5]1[C:6]2[C:7](=[CH:11][C:12]([Cl:15])=[CH:13][CH:14]=2)[C:8]([O:18][C:16](=[O:19])[CH3:17])=[CH:4]1)(=[O:27])[CH3:26] |f:1.2|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C(=O)(O)CNC1=C(C(=O)O)C=C(C=C1)Cl
Name
Quantity
0.6 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After stirred for 5 hours at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled down to room temperature
FILTRATION
Type
FILTRATION
Details
the sodium acetate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 100 ml ethyl acetate
ADDITION
Type
ADDITION
Details
100 ml water and 20 ml saturated sodium bicarbonate were added to the solution
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (50 ml×2)
WASH
Type
WASH
Details
The combined organic phases were washed with saturated sodium bicarbonate (100 ml×2)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(=O)N1C=C(C2=CC(=CC=C12)Cl)OC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.